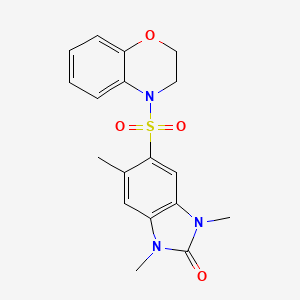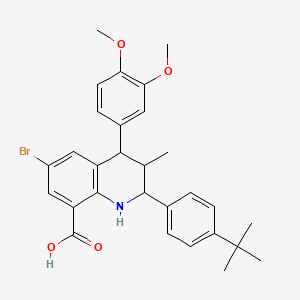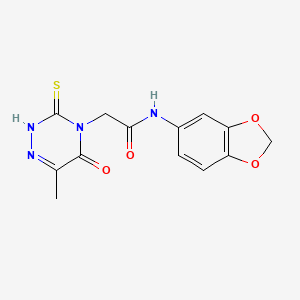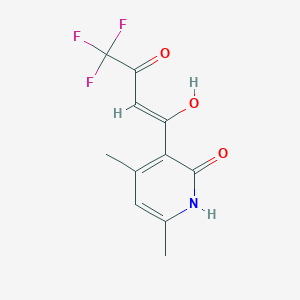![molecular formula C18H18ClN5O4 B11063014 N-(4-chlorophenyl)-2-[2-(morpholin-4-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11063014.png)
N-(4-chlorophenyl)-2-[2-(morpholin-4-yl)-4,6-dioxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the morpholine and chlorophenyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE
- N-(4-FLUOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE
Uniqueness
What sets N-(4-CHLOROPHENYL)-2-[2-(4-MORPHOLINYL)-4,6-DIOXO-4,5,6,7-TETRAHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]ACETAMIDE apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H18ClN5O4 |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(2-morpholin-4-yl-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C18H18ClN5O4/c19-10-1-3-11(4-2-10)20-13(25)9-12-14-15(21-16(12)26)22-18(23-17(14)27)24-5-7-28-8-6-24/h1-4,12H,5-9H2,(H,20,25)(H2,21,22,23,26,27) |
InChI Key |
IKBJJKJHMCBXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(C(=O)N3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide](/img/structure/B11062938.png)
![3-ethylsulfanyl-9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11062950.png)
![3-amino-N-(2-iodophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11062952.png)
![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole](/img/structure/B11062956.png)
![5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11062964.png)

![N-(4-fluorophenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11062969.png)

![Propanenitrile, 3-[3-(1-methyl-1H-1,3-benzimidazol-2-yl)propoxy]-](/img/structure/B11062972.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11062976.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11062977.png)
![2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid](/img/structure/B11063001.png)

